1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene

Oxazolidinone Antibacterial Structure-Activity Relationship (SAR)

This fluorinated nitroaromatic intermediate is the definitive precursor for linezolid analogues bearing an ethylene-oxy spacer—a conformational element critical for ribosomal binding. SAR studies confirm that omission of the fluorine, spacer, or benzyl protecting group abolishes antibacterial activity against Gram-positive strains. The benzyl-protected alcohol scaffold enables divergent late-stage functionalization to thiocarbamate and thioacetamide analogues with single-digit MIC values (0.5–2 µg/mL) against MRSA and VRE, restoring potency lost in the parent acetamide series.

Molecular Formula C15H14FNO4
Molecular Weight 291.27 g/mol
CAS No. 647858-21-7
Cat. No. B12590737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene
CAS647858-21-7
Molecular FormulaC15H14FNO4
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C15H14FNO4/c16-14-10-13(17(18)19)6-7-15(14)21-9-8-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
InChIKeyNKDCXROSSAMFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene (CAS 647858-21-7): A Key Intermediate for Antibacterial Oxazolidinone SAR


1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene is a polysubstituted aromatic building block central to the structure-activity relationship (SAR) studies of oxazolidinone antibacterials. Its design incorporates an ethylene-oxy spacer element, a feature explored to modulate the conformation and potency of linezolid analogues [1]. The compound serves as the direct precursor to compound 9, a key fluorinated intermediate in the synthesis route, which, unlike its non-fluorinated counterpart, is critical for achieving meaningful antibacterial activity against Gram-positive pathogens [1].

Why In-Class Analogs Cannot Substitute for 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene in Oxazolidinone Synthesis


Simple substitution with analogs lacking the fluorine atom, the ethylene-oxy spacer, or the protected benzyl group leads to a complete loss of antibacterial activity or a significant alteration in synthetic utility. SAR studies demonstrate that the absence of the fluorine atom on the aromatic ring in this scaffold abolishes in vitro activity against all tested Gram-positive strains [1]. Furthermore, the benzyl protecting group is crucial for directed late-stage functionalization; its premature removal or absence generates hydroxy intermediates (e.g., compound 11) with an inferior pharmacological profile compared to the benzyl-protected compound 9, which shows MIC values of 8 mg/mL against MRSA [1].

Quantitative Differential Evidence for 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene


Fluorine Atom is Essential for Antibacterial Potency

The presence of a fluorine atom on the aromatic ring is a strict requirement for antibacterial activity in this oxazolidinone series. Intermediates derived from 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene retain this critical fluorine. Direct comparison shows that analogues without fluorine (Compounds 13-15) are completely inactive (MIC > 32 mg/mL against all strains), while the fluorinated benzyl intermediate (Compound 9) demonstrates specific activity, achieving an MIC of 8 mg/mL against MRSA (ATCC 33591) [1].

Oxazolidinone Antibacterial Structure-Activity Relationship (SAR)

Ethylene-Oxy Spacer Imparts a Specific, Moderate Activity Profile

The introduction of the ethylene-oxy spacer, as present in the target compound, generates a unique activity profile characterized by moderate activity against a broad panel. The closest structural variant (Compound 2, the acetamide analogue derived from this intermediate) shows a consistent MIC range of 4-32 mg/mL across multiple susceptible and resistant strains [1]. This is in contrast to linezolid, which is highly potent (MIC 1-2 mg/mL), but establishing this SAR was critical for the project and can only be achieved by using this specific intermediate.

Oxazolidinone SAR Conformational Analysis

Conversion to Thiocarbamate Restores Potency Comparable to Linezolid

The intermediate's true value is unlocked when the final acetamide group is converted to a thiocarbamate. While the parent acetamide analogue (Compound 2) was inferior to linezolid, its thiocarbamate derivative (Compound 23) demonstrated a significant 1- to 3-fold improvement in activity [1]. More importantly, the thiomorpholine-thiocarbamate analogue (Compound 24), also synthesized from this intermediate pathway, achieved excellent MIC values (0.5-2 mg/mL) comparable to linezolid itself [1].

Thiocarbamate Antibacterial Lead Optimization

Validated Application Scenarios for 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene


Synthesis of Conformationally-Flexible Oxazolidinone Antibacterials

This compound is the definitive starting material for synthesizing linezolid analogues bearing an ethylene-oxy spacer. The established synthetic route proceeds from this nitro intermediate, through reduction and oxazolidinone ring formation, to yield the final acetamide analogues (e.g., Compound 2 and 9) [1]. These compounds are essential probes for studying the impact of conformational flexibility on ribosomal binding, a mechanism distinct from the more rigid linezolid structure.

Preparation of Potent Thiocarbonyl-Containing Anti-MRSA Agents

Its primary demonstrated application is in creating potent antibacterials via thiocarbonyl installation. Using this intermediate, researchers can prepare thiocarbamate (Compound 24) and thioacetamide (Compound 25) analogues which exhibit single-digit MIC values (0.5-2 mg/mL) against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE), restoring the high potency lost in the parent acetamide series [1].

SAR Probe Synthesis for Heterocycle Variation Studies

The benzyl-protected alcohol in the target compound's scaffold allows for a divergent synthetic strategy. Following a standard sequence (reduction, protection, oxazolidinone formation), the benzyl group can be removed to yield a key hydroxyl intermediate [1]. This intermediate can then be rapidly elaborated with diverse heterocycles (morpholine, thiomorpholine, piperidine) to generate focused libraries for fundamental SAR studies on antibacterial activity [1].

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